
3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a chemical compound that is widely used in scientific research. It is a selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and function. This compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other inflammatory conditions.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves the selective inhibition of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta isoform. This leads to the suppression of T-cell activation and function, which is crucial in the pathogenesis of autoimmune diseases, cancer, and other inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one have been extensively studied in vitro and in vivo. This compound has been shown to inhibit T-cell activation and function, leading to the suppression of the immune response. It has also been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one in lab experiments include its potency and selectivity as a 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta inhibitor. It has also been shown to be effective in in vitro and in vivo models of autoimmune diseases, cancer, and other inflammatory conditions. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new derivatives and analogs of this compound with improved potency and selectivity.
3. Exploration of the potential therapeutic applications of this compound in other inflammatory conditions, such as multiple sclerosis and rheumatoid arthritis.
4. Investigation of the molecular mechanisms underlying the anti-cancer effects of this compound.
5. Development of new drug delivery systems to improve the bioavailability and pharmacokinetics of this compound.
In conclusion, 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a potent and selective inhibitor of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta isoform, with potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other inflammatory conditions. Further research is needed to determine its safety and efficacy in humans, and to explore its potential in other therapeutic areas.
Synthesemethoden
The synthesis of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves several steps, including the reaction of 3-pyrazin-2-yl-1H-pyrrole with 3-bromoprop-2-en-1-one, followed by the addition of methylmagnesium bromide. This is followed by purification and isolation of the product using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta, which is involved in T-cell activation and function. This compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other inflammatory conditions.
Eigenschaften
IUPAC Name |
3-methyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-10(2)7-13(17)16-6-3-11(9-16)18-12-8-14-4-5-15-12/h4-5,7-8,11H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTZNFPJSOSROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NC=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

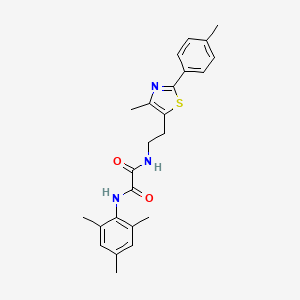
![2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2938157.png)

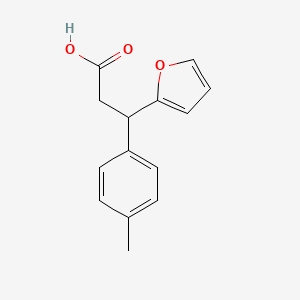
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2938163.png)
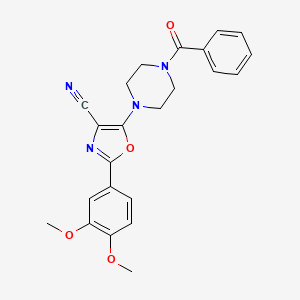
![N-(2-chloro-4-methylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2938166.png)
![(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione](/img/structure/B2938168.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2938169.png)
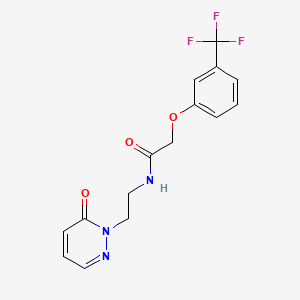
![N-{2-methyl-3-[(propan-2-yloxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2938173.png)
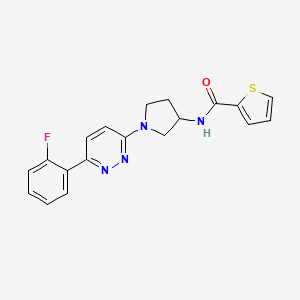

![4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B2938179.png)